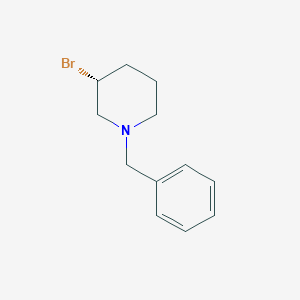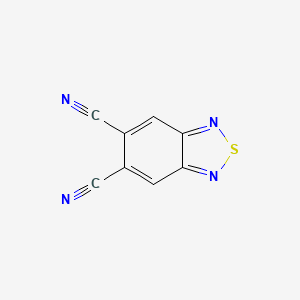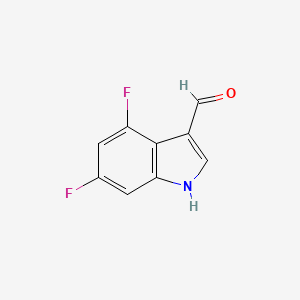
4,6-Difluoro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
4,6-Difluoro-1H-indole-3-carbaldehyde has been a focal point in various synthetic chemical reactions. For instance, a study by Kothandaraman et al. (2011) detailed a gold(I)-catalyzed cycloisomerization method to prepare 1H-indole-2-carbaldehydes, showcasing the versatility and efficiency of these compounds in synthetic chemistry (Kothandaraman et al., 2011). Additionally, a study by Dotsenko et al. (2018) described the sequential reaction of indole-3-carbaldehyde leading to the formation of various functional derivatives, further highlighting the compound's role in the synthesis of novel chemical structures (Dotsenko et al., 2018).
Spectroscopic and Computational Studies
The compound has been subject to extensive spectroscopic and computational analysis. Fatima et al. (2022) conducted NMR, FT-Raman, FT-IR, UV-Visible, and DFT studies on 1H-Indole-3-carbaldehyde, revealing detailed insights into its molecular structure and electronic properties (Fatima et al., 2022). These studies are crucial for understanding the fundamental properties and potential applications of the compound in various fields.
Medicinal and Biological Research
In the context of medicinal and biological research, the indole derivatives, including this compound, have shown promising activities. For example, research by Kathrotiya and Patel (2012) explored the antimicrobial activity of indole-based chromene derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Material Science and Photophysical Properties
In the field of material science, studies have focused on the photophysical properties of indole derivatives. Sravanthi and Manju (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, investigating their fluorescence properties, which could be significant in the development of organic fluorescent materials (Sravanthi & Manju, 2015).
Future Directions
Indole-3-carbaldehyde and its derivatives, including “4,6-Difluoro-1H-indole-3-carbaldehyde”, have potential applications in the field of medicinal and pharmaceutical chemistry due to their role in multicomponent reactions . These reactions offer access to complex molecules and can produce products with diverse functional groups . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
4,6-Difluoro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The interaction of these compounds with their targets can result in changes at the cellular level, leading to their therapeutic effects .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to their downstream effects . .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, making them useful in developing new therapeutic agents
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4,6-Difluoro-1H-indole-3-carbaldehyde may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
4,6-difluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSRELFPJCHEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
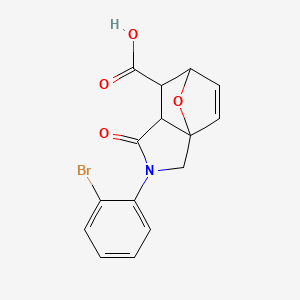
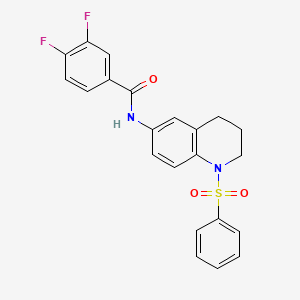
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
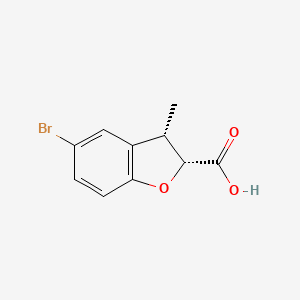
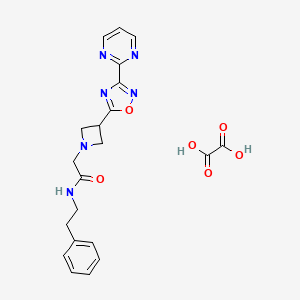
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)
![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)
